![molecular formula C16H17N3O2S B2705179 4-丙基-N-(吡唑啉[1,5-a]吡啶-5-基)苯磺酰胺 CAS No. 2034403-86-4](/img/structure/B2705179.png)

4-丙基-N-(吡唑啉[1,5-a]吡啶-5-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

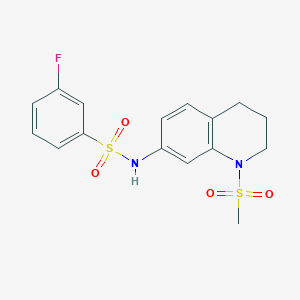

“4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a versatile material used in scientific research. Its unique structure allows for diverse applications, ranging from drug discovery to catalysis.

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine scaffolds, which are similar to the structure of the compound , has been reported . The synthesis involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .

科学研究应用

- Application : The pyrazolo[1,5-a]pyrimidine derivatives (PPs) exhibit tunable photophysical properties. Their simpler and greener synthetic methodology makes them strategic compounds for optical applications. Specifically, electron-donating groups (EDGs) at position 7 on the fused ring enhance absorption and emission behaviors. These PPs can serve as fluorescent probes for bioimaging and cellular studies .

- Application : Researchers can screen synthesized pyrazolo[1,5-a]pyrimidines for their in vitro cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells .

- Application : Molecular docking studies can elucidate the antitumor activity of these compounds, providing insights into their potential as cancer therapeutics .

- Application : Exploring pyrazolo[1,5-a]pyrimidines as potential energetic materials could lead to the development of safer and more efficient explosives .

- Application : Pyrazolo[1,5-a]pyrimidines are part of this enormous family and possess photophysical properties that make them attractive for drug design and development .

- Application : Due to their significant photophysical properties, pyrazolo[1,5-a]pyrimidines are of interest in material science. They can be explored for applications such as sensors, light-emitting devices, and functional materials .

Fluorescent Probes and Imaging Agents

Cytotoxicity Studies

Antitumor Agents

Energetic Materials

Medicinal Chemistry

Materials Science

作用机制

Target of Action

The primary target of the compound 4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is the Leucine-Zipper and Sterile-α Motif Kinase (ZAK) . ZAK is a member of the MAPKKK family and plays a crucial role in cell signaling pathways .

Mode of Action

4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide interacts with ZAK by inhibiting its kinase activity . This inhibition suppresses the activation of ZAK downstream signals, thereby modulating the cellular responses regulated by these signals .

Biochemical Pathways

The inhibition of ZAK by 4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide affects various biochemical pathways. ZAK is involved in the MAPK signaling pathway, which plays a key role in regulating cellular processes such as growth, differentiation, and apoptosis . By inhibiting ZAK, this compound can potentially influence these processes .

Pharmacokinetics

The compound’s effectiveness against its target suggests that it possesses favorable adme (absorption, distribution, metabolism, and excretion) properties that allow it to reach its target in the body and exert its effects .

Result of Action

The molecular and cellular effects of 4-propyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide’s action primarily involve the modulation of cellular processes regulated by the MAPK signaling pathway. By inhibiting ZAK, this compound can potentially influence cellular growth, differentiation, and apoptosis .

属性

IUPAC Name |

4-propyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-2-3-13-4-6-16(7-5-13)22(20,21)18-14-9-11-19-15(12-14)8-10-17-19/h4-12,18H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQKXIMKIFRXCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2705101.png)

![3-(4-Fluorophenyl)-9-methyl-1,7-bis(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2705102.png)

![1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2705104.png)

![N-(3-chloro-4-methylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2705108.png)

![(Z)-1-benzyl-3-(((3-chloro-4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2705111.png)

![5-nitro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2705115.png)

![9-Phenyl-6-[3-(trifluoromethoxy)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2705119.png)